molecular formula C9H16O3S B8428704 Ethyl 2-(acetylthiomethyl)butanoate

Ethyl 2-(acetylthiomethyl)butanoate

Cat. No.: B8428704
M. Wt: 204.29 g/mol
InChI Key: FBPSUKYGUDCUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(acetylthiomethyl)butanoate is a sulfur-containing ester derivative characterized by a butanoate backbone with an acetylthio-methyl substituent at the C2 position. Sulfur-containing esters like this are often explored for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their unique electronic and steric effects .

Properties

Molecular Formula

C9H16O3S

Molecular Weight

204.29 g/mol

IUPAC Name

ethyl 2-(acetylsulfanylmethyl)butanoate

InChI

InChI=1S/C9H16O3S/c1-4-8(6-13-7(3)10)9(11)12-5-2/h8H,4-6H2,1-3H3

InChI Key

FBPSUKYGUDCUFK-UHFFFAOYSA-N

Canonical SMILES

CCC(CSC(=O)C)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key ethyl butanoate derivatives and their distinguishing features, based on the evidence provided:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Properties References
Ethyl 2-(acetylthiomethyl)butanoate Not explicitly given Not available Acetylthio-methyl, ester Presumed utility in synthesis or bioactive compounds (inferred from sulfur analogs)
Ethyl 2-cyano-2-phenylbutanoate C₁₃H₁₅NO₂ 217.27 Cyano, phenyl, ester Intermediate in heterocyclic synthesis; high purity (95%) noted
Ethyl 2-acetyl-3-methylbutanoate C₉H₁₆O₃ 172.22 Acetyl, methyl, ester Pharmaceutical intermediate (e.g., ketone-containing APIs)
Ethyl 2-methylbutanoate C₇H₁₄O₂ 130.18 Methyl, ester Flavoring agent (FEMA 2443); widely used in food and fragrance industries
Ethyl 2-(acetylamino)-4-(methylsulfanyl)butanoate C₉H₁₇NO₃S 231.30 Acetylamino, methylsulfanyl, ester Safety data available (GHS-compliant SDS); potential bioactivity due to sulfur and amide groups
Ethyl 2-amino-2-ethylbutanoate hydrochloride C₈H₁₈ClNO₂ 195.69 Amino, ethyl, ester (hydrochloride salt) Pharmaceutical salt form; enhanced solubility for drug delivery

Key Observations:

Functional Group Influence: Sulfur-containing derivatives (e.g., acetylthio-methyl or methylsulfanyl groups) exhibit distinct reactivity in nucleophilic substitutions or redox reactions, making them valuable in synthesizing thiol-linked bioactive molecules . Cyano groups (e.g., Ethyl 2-cyano-2-phenylbutanoate) enhance electrophilicity, facilitating reactions with amines or hydrazines to form heterocycles like pyrazoles or triazoles . Acetyl groups (e.g., Ethyl 2-acetyl-3-methylbutanoate) are pivotal in ketone-based drug synthesis, enabling condensation reactions for chiral center formation .

Physicochemical Properties: Ethyl 2-methylbutanoate’s lower molecular weight (130.18) correlates with higher volatility, explaining its use in flavor and fragrance applications . Hydrochloride salts (e.g., Ethyl 2-amino-2-ethylbutanoate hydrochloride) improve water solubility, critical for oral drug formulations .

Q & A

Q. How does this compound compare to structurally similar esters in terms of metabolic stability?

  • Methodological Answer : Compare hepatic microsomal clearance rates using LC-MS/MS. Replace the acetylthio group with methylthio or phenylthio moieties to assess steric/electronic effects. Fluorinated analogs (e.g., 4,4-difluorobutanoate) exhibit slower hydrolysis due to reduced electrophilicity .

Q. What mechanistic insights explain the compound’s selective inhibition of specific enzyme isoforms?

  • Methodological Answer : Use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). Cryo-EM or X-ray crystallography reveals isoform-specific binding pockets. For example, the acetylthio group may form covalent adducts with catalytic cysteine residues in target enzymes .

Tables for Key Comparisons

Table 1 : Impact of Substituents on Antimicrobial Activity

DerivativeModification SiteMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coli
Parent CompoundN/A8.232.5
4-Bromo DerivativeButanoate chain4.716.8
2-Methylthio AnalogAcetylthio group12.464.3
Data adapted from structural analogs in .

Table 2 : Stability Under Accelerated Conditions

ConditionDegradation (%) at 30 DaysPrimary Degradation Pathway
25°C, 60% RH5.2Hydrolysis
40°C, 75% RH18.7Oxidative cleavage
-20°C, anhydrous0.9None detected
Based on .

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